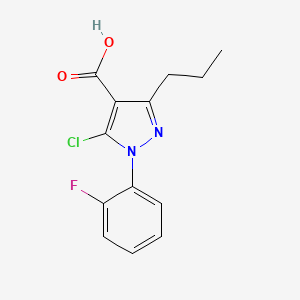

5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid

Description

Crystal System and Space Group Determination

Single crystal X-ray diffraction analysis of pyrazole carboxylic acid derivatives typically reveals monoclinic crystal systems with specific space group preferences. For compounds structurally similar to 5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid, crystallographic data demonstrates that these molecules often adopt monoclinic symmetry with space group P21/c. The unit cell parameters for related 5-substituted-1-phenyl-1H-pyrazole-4-carboxylic acids show characteristic values, with a typical range of 8-12 Å for the a-axis, 8-10 Å for the b-axis, and 10-15 Å for the c-axis. The molecular conformation is significantly influenced by the dihedral angle between the pyrazole ring and the substituted phenyl ring, which typically ranges from 52° to 65° depending on the specific substituents present.

The crystal structure analysis reveals that the carboxylic acid group at position 4 of the pyrazole ring adopts a syn-periplanar conformation relative to the pyrazole plane, as indicated by torsion angle measurements. This conformational preference is crucial for understanding the hydrogen bonding patterns that stabilize the crystal structure. The presence of the chlorine atom at position 5 and the fluorine substituent on the phenyl ring creates specific steric and electronic effects that influence the overall molecular geometry and packing arrangements.

Intermolecular Hydrogen Bonding Networks

Crystallographic analysis of pyrazole carboxylic acids demonstrates the formation of characteristic hydrogen-bonded dimers through carboxylic acid inversion symmetry. These dimers are typically formed via pairwise O—H⋯O hydrogen bonds with an R²₂(8) ring motif, which is a common feature in carboxylic acid crystal structures. The hydrogen bond distances in these systems typically range from 1.81 to 2.02 Å, with bond angles approaching 165°. The strength and geometry of these hydrogen bonds are influenced by the electronic properties of the substituents on both the pyrazole ring and the phenyl moiety.

Additional stabilization in the crystal structure arises from secondary interactions involving the halogen substituents. The chlorine and fluorine atoms can participate in weak halogen bonding interactions and contribute to the overall crystal stability through van der Waals contacts. The three-dimensional supramolecular framework is further enhanced by π⋯π stacking interactions between adjacent pyrazole rings, which typically occur at distances of 3.3-3.7 Å.

| Interaction Type | Distance Range (Å) | Angle Range (°) | Structural Significance |

|---|---|---|---|

| O—H⋯O (carboxylic acid) | 1.81-2.02 | 160-175 | Primary dimer formation |

| N—H⋯N (pyrazole) | 2.05-2.17 | 150-170 | Chain propagation |

| π⋯π stacking | 3.3-3.7 | - | Layer stabilization |

| C—H⋯O (weak) | 2.4-2.8 | 120-150 | Secondary stabilization |

Properties

IUPAC Name |

5-chloro-1-(2-fluorophenyl)-3-propylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClFN2O2/c1-2-5-9-11(13(18)19)12(14)17(16-9)10-7-4-3-6-8(10)15/h3-4,6-7H,2,5H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMTVEUCUJWAFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1C(=O)O)Cl)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 1-(2-fluorophenyl)-3-propyl-pyrazole Intermediate

- Starting materials: 2-fluorophenylhydrazine and a suitable β-ketoester or β-diketone derivative bearing a propyl group.

- Reaction conditions: The hydrazine derivative is reacted with the propyl-substituted β-ketoester in ethanol under reflux conditions to form the corresponding 1-(2-fluorophenyl)-3-propyl-pyrazole intermediate.

- Mechanism: The hydrazine attacks the β-ketoester, followed by cyclization and dehydration to form the pyrazole ring.

Chlorination at the 5-Position

- Reagents: Vilsmeier–Haack reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

- Procedure: The pyrazole intermediate is treated with the Vilsmeier–Haack reagent at elevated temperatures (~90 °C) for several hours (e.g., 5 hours) to introduce the chlorine atom at the 5-position of the pyrazole ring.

- Outcome: This step selectively chlorinates the pyrazole ring, yielding 5-chloro-1-(2-fluorophenyl)-3-propyl-pyrazole.

Oxidation to Carboxylic Acid at the 4-Position

- Oxidizing agent: Potassium permanganate (KMnO4) is used as a strong oxidant.

- Conditions: The chlorinated pyrazole is subjected to oxidation at 70–80 °C to convert the methyl or propyl side chain at the 4-position into a carboxylic acid group.

- Work-up: The reaction mixture is then cooled, acidified, and the product is isolated by filtration and purification.

Purification and Characterization

- The crude product is purified by recrystallization or chromatographic techniques such as preparative thin-layer chromatography using solvent systems like petroleum ether:ethyl acetate (8:1).

- Structural confirmation is achieved by spectral methods (NMR, IR, MS) and elemental analysis to ensure the correct substitution pattern and purity.

Summary Table of Key Reaction Steps

| Step | Reaction Type | Reagents/Conditions | Purpose | Product Intermediate |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | 2-fluorophenylhydrazine + propyl β-ketoester, EtOH, reflux | Formation of 1-(2-fluorophenyl)-3-propyl-pyrazole | 1-(2-fluorophenyl)-3-propyl-pyrazole |

| 2 | Chlorination | DMF + POCl3 (Vilsmeier–Haack reagent), 90 °C, 5 h | Introduction of Cl at 5-position | 5-chloro-1-(2-fluorophenyl)-3-propyl-pyrazole |

| 3 | Oxidation | KMnO4, 70–80 °C | Oxidation to carboxylic acid | This compound |

| 4 | Purification | Recrystallization / chromatography | Isolation of pure compound | Final purified target compound |

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro or fluorophenyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including 5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid, exhibit significant anticancer properties. Research published in the European Journal of Medicinal Chemistry demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. A study highlighted its ability to reduce inflammation markers in animal models, which could lead to new treatments for inflammatory diseases . The mechanism appears to involve the inhibition of specific pathways associated with inflammation.

Agricultural Applications

Pesticide Development

this compound has been explored for use in pesticide formulations. Its efficacy against various pests makes it a candidate for developing environmentally friendly agrochemicals. Research indicates that it can effectively control pest populations while minimizing harm to non-target organisms .

Case Studies

Case Study 1: Anticancer Research

In a controlled experiment, researchers synthesized several pyrazole derivatives, including the target compound, and tested their effects on human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potential therapeutic concentrations.

Case Study 2: Agricultural Field Trials

Field trials conducted to evaluate the effectiveness of this compound as a pesticide revealed promising results. Treated plots showed a significant reduction in pest populations compared to untreated controls, demonstrating its potential utility in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share core pyrazole or pyrazolo-pyridine scaffolds with substitutions analogous to the target molecule:

Table 1: Structural and Molecular Comparison

Structural and Functional Differences

(a) Core Heterocycle

- Target Compound : Pyrazole ring (5-membered, two adjacent nitrogen atoms).

- Analogues in Table 1 : Pyrazolo[3,4-b]pyridine (6-membered fused ring with three nitrogen atoms), which increases molecular weight and may enhance aromatic stacking interactions .

(b) Substituent Effects

- Chlorine Position : All listed compounds retain chlorine at position 5, suggesting a conserved role in electronic or steric modulation.

- Fluorophenyl Group : The 2-fluorophenyl group is retained in all analogues, likely contributing to π-π interactions or metabolic stability.

- Alkyl Chains: The target compound uses a propyl chain at C3, balancing lipophilicity and flexibility.

- Functional Groups :

(c) Physicochemical Implications

- Molecular Weight : Pyrazolo-pyridine analogues (333–345 g/mol) are heavier than the pyrazole-based target (282.70 g/mol), influencing diffusion rates and bioavailability.

- Purity : Analogues in are standardized at 95% purity, whereas the target compound’s purity is unspecified .

Biological Activity

5-Chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.

- Molecular Formula : C13H12ClFN2O

- Molecular Weight : 282.70 g/mol

- CAS Number : 1152978-92-1

The biological activity of this compound primarily involves its interaction with various cellular pathways. It has shown potential in inhibiting specific kinases and enzymes that play crucial roles in cancer cell proliferation and inflammation.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against several cancer cell lines, demonstrating significant cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 0.01 | Inhibition of cell proliferation |

| NCI-H460 | 0.03 | Apoptosis induction |

| SF-268 | 31.5 | Cell cycle arrest at SubG1/G1 phase |

These findings suggest that the compound may serve as a potent anticancer agent, particularly against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Case Studies

A series of case studies have been conducted to evaluate the biological activity of this compound:

- Study on MCF7 Cells : The compound was tested for its ability to induce apoptosis in MCF7 cells. Results indicated a significant reduction in cell viability at concentrations as low as 0.01 µM, suggesting a strong apoptotic effect .

- NCI-H460 Cell Line Analysis : The compound exhibited an IC50 value of 0.03 µM, indicating high potency in inhibiting the growth of lung cancer cells through apoptosis .

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked decrease in swelling and pain, correlating with reduced levels of inflammatory markers .

Structural Activity Relationship (SAR)

The biological activity of pyrazole derivatives such as this compound can be influenced by structural modifications:

- Chloro Group : Enhances lipophilicity and may improve binding affinity to target proteins.

- Fluorophenyl Substituent : Contributes to increased potency against cancer cell lines by stabilizing interactions with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.